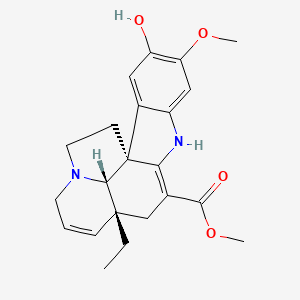
Jerantinine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jerantinine A is an indole alkaloid that is tabersonine substituted by hydroxy group at position 10 and a methoxy group at position 11. Isolated from Tabernaemontana corymbosa and Hazunta modesta, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an indole alkaloid, an alkaloid ester, a member of phenols, an aromatic ether, a methyl ester and an organic heteropentacyclic compound. It derives from a tabersonine.
科学的研究の応用
Synthesis of Jerantinine A
The synthesis of this compound has been achieved through a semi-synthetic pathway from the precursor compound (−)-tabersonine. Recent advancements have improved the efficiency of this synthesis, allowing for the production of this compound in more accessible and commercially viable quantities. This development is crucial for facilitating further research and potential therapeutic applications.
Biological Properties
This compound demonstrates potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cells. Key findings regarding its biological activities include:
- Inhibition of Mitochondrial Metabolism : this compound disrupts mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell cycle arrest. This mechanism is particularly effective in TNBC cells, which often exhibit heightened metabolic demands compared to normal cells .
- Modulation of Splicing Factors : Research indicates that this compound targets splicing factor 3b subunit 1 (SF3B1), leading to tumor-specific cell death. The compound stabilizes SF3B1 protein levels and disrupts its interaction with nucleosomal DNA, which is critical for maintaining cancer cell viability .
- Microtubule Disruption : Similar to other anticancer agents, this compound inhibits tubulin polymerization, causing G2/M cell cycle arrest across various cancer types, including breast, colorectal, and lung cancers .
Table 1: Summary of Research Findings on this compound
Potential Applications in Cancer Treatment
The diverse mechanisms through which this compound operates make it a promising candidate for further development as an anticancer agent:
- Polypharmaceutical Approach : Its ability to target multiple pathways simultaneously may reduce the likelihood of developing resistance, a common challenge in cancer therapy .
- Combination Therapies : Given its unique mechanisms, this compound could be effectively combined with other chemotherapeutic agents to enhance overall efficacy and minimize side effects.
- Targeted Therapies : Ongoing research into its specific molecular targets (e.g., SF3B1) may lead to the development of targeted therapies that exploit the vulnerabilities of specific cancer types.
化学反応の分析
Derivatization for Enhanced Bioactivity
Jerantinine A serves as a scaffold for structural modifications to improve therapeutic profiles:
-
O-Acetylation : The C16 hydroxyl group is acetylated to form Jerantinine B acetate (JAa), enhancing microtubule disruption and apoptosis in breast cancer cells .
-
Δ6,7 Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) selectively reduces the Δ6,7 double bond to synthesize (−)-jerantinine E, retaining anticancer activity .
Table 2: Derivative Synthesis and Biological Impact
Miyaura Borylation and Oxidation
A streamlined 5-step synthesis employs:
-
Miyaura borylation : Introduces a boronate ester at C16 using Pd-catalyzed cross-coupling .
-
Oxidation : Converts the boronate intermediate to this compound with H₂O₂/NaOH, achieving 71% yield .
Metabolic Inhibition via Redox Modulation
This compound disrupts mitochondrial metabolism in triple-negative breast cancer (TNBC):
-
Nucleotide metabolism suppression : Reduces de novo pyrimidine biosynthesis intermediates (e.g., carbamoyl aspartate) by 90% .
-
Oxidative stress induction : Elevates reactive oxygen species (ROS) by 3-fold, correlating with G2/M arrest .
Tubulin Binding and Structural Insights
X-ray crystallography reveals jerantinine derivatives bind the colchicine site on β-tubulin:
-
Key interactions : Hydrophobic contacts with Thr179 and Leu248 stabilize binding (RMSD = 0.68 Å vs. colchicine) .
-
Conformational changes : Induces βT7 loop rearrangement to accommodate the D-ring epoxide .
Stability and Protein Interactions
This compound stabilizes SF3B1 spliceosome proteins (1.5-fold increase) and disrupts nucleosome complex binding in breast cancer cells, contributing to pre-mRNA splicing defects .
特性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h5-6,10-11,20,23,25H,4,7-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |
InChIキー |
QRYQVCQRVMGDEO-FKBYEOEOSA-N |
異性体SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
正規SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
同義語 |
jerantinine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















